3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide
CAS No.: 10155-47-2
Cat. No.: VC21202403
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
![3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide - 10155-47-2](/images/no_structure.jpg)
Specification
CAS No. | 10155-47-2 |
---|---|
Molecular Formula | C18H22N2O3 |
Molecular Weight | 314.4 g/mol |
IUPAC Name | 3-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide |
Standard InChI | InChI=1S/C18H22N2O3/c21-17-13-15-5-2-1-4-14(15)12-16(17)18(22)19-6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12-13,21H,3,6-11H2,(H,19,22) |
Standard InChI Key | OTEFEXJNJQIESQ-UHFFFAOYSA-N |
SMILES | C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3C=C2O |
Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3C=C2O |
Introduction
Chemical Structure and Properties
3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide is an organic compound characterized by a naphthalene core structure with specific functional group modifications. The compound features a hydroxyl group at position 3 and a carboxamide group at position 2 of the naphthalene ring, with the amide nitrogen connected to a propyl chain further linked to a morpholine ring.
Basic Chemical Data
The compound possesses several identifying characteristics that define its chemical nature and behavior in various experimental settings.
Property | Value |
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IUPAC Name | 3-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide |
CAS Number | 10155-47-2 |
Molecular Formula | C18H22N2O3 |
Molecular Weight | 314.4 g/mol |
InChI Key | OTEFEXJNJQIESQ-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3C=C2O |
Solubility | >47.2 μg/mL at pH 7.4 |
The compound's structure includes multiple functional groups that contribute to its chemical reactivity and biological interactions. The naphthalene core provides structural stability and aromaticity, while the hydroxyl group adds potential for hydrogen bonding. The morpholine ring contributes to the compound's solubility profile and may play a role in its biological targeting mechanisms.
Physical Characteristics
The physical characteristics of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide influence its behavior in laboratory settings and its potential applications in research. The compound demonstrates moderate aqueous solubility at physiological pH, which is an important consideration for biological applications. The presence of both hydrophilic (hydroxyl, morpholine) and hydrophobic (naphthalene) moieties gives the compound an amphipathic character, influencing its interaction with biological membranes and protein binding sites.
Synthesis and Preparation Methods
The preparation of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide typically involves controlled chemical reactions under specific laboratory conditions to ensure high purity and yield.
Laboratory Synthesis
The synthesis generally involves a coupling reaction between 3-hydroxy-2-naphthoic acid and 3-(4-morpholinyl)propylamine. This reaction typically requires coupling agents to facilitate amide bond formation. Various synthesis routes can be employed depending on the specific requirements for purity, yield, and scale.
A typical synthetic route might involve the following steps:
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Preparation of the activated ester of 3-hydroxy-2-naphthoic acid
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Reaction with 3-(4-morpholinyl)propylamine under controlled conditions
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Purification of the crude product using techniques such as recrystallization or column chromatography
Quality Control and Characterization
Following synthesis, the compound must undergo rigorous characterization to confirm its identity and purity. This typically involves:
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Spectroscopic analysis (NMR, IR, MS) to confirm structural features
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Chromatographic methods to assess purity
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Elemental analysis to verify composition
These quality control measures ensure that the synthesized compound meets the standards required for research applications, particularly for biological testing where impurities could confound results.
Chemical Reactions and Reactivity
The reactivity of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide is largely determined by its functional groups, each contributing distinct chemical behavior.
Functional Group Reactivity
The compound contains multiple reactive sites that can participate in various chemical transformations:
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The hydroxyl group at position 3 can undergo oxidation reactions to form ketones or quinones, and can also participate in esterification or etherification reactions.
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The amide group can undergo hydrolysis under acidic or basic conditions, resulting in the carboxylic acid and amine components.
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The naphthalene ring system can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, with regioselectivity influenced by the existing substituents.
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The morpholine nitrogen acts as a basic center and can participate in acid-base reactions or alkylation.
Stability Considerations
Understanding the stability of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide under various conditions is crucial for its handling, storage, and application in research settings. The compound may be sensitive to oxidation, particularly at the hydroxyl group. Additionally, the amide bond may be susceptible to hydrolysis under extreme pH conditions. These stability considerations inform proper storage conditions, typically in a cool, dry environment protected from light and oxidizing agents.
Biological Activity
Research indicates that 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide exhibits significant biological activity, particularly in cancer research contexts.
Anti-Cancer Properties
Studies have shown that the compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms. The compound appears to induce apoptosis (programmed cell death) and cell cycle arrest in certain cancer cells, suggesting potential applications in cancer research.
Cancer Cell Line | Effective Concentration (μM) | Observed Effect | Mechanism |
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SKOV-3 (Ovarian) | 0.125 | ~45% viability reduction (12h), ~35% (24h) | Apoptosis induction; G2/M arrest |
MCF-7 (Breast) | 0.06 | ~35% viability reduction | Down-regulation of motility-related genes |
A549 (Lung) | 0.03 | ~15% viability reduction | Inhibition of migration |
The compound's effects on SKOV-3 ovarian cancer cells are particularly notable, with significant reduction in cell viability observed at relatively low concentrations. This suggests potential research applications in the development of therapeutic approaches for ovarian cancer.
Molecular Mechanisms
Research indicates that 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide may exert its biological effects through multiple molecular pathways. The compound appears to down-regulate the expression of genes associated with cell migration and invasion, such as serum response factor (SRF) and G protein-coupled receptor 56 (GPR56). This suggests a potential role in inhibiting cancer metastasis, a critical aspect of cancer progression.
Additionally, the compound's ability to induce G2/M cell cycle arrest indicates interference with cell division processes, which may contribute to its anti-proliferative effects. Further research is needed to fully elucidate the signaling pathways and molecular targets involved in the compound's biological activity.
Research Applications
3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide has potential applications across multiple research domains, driven by its chemical properties and biological activities.
Drug Discovery Research
The compound shows promise as a lead structure in drug discovery efforts, particularly for cancer therapeutics. Its ability to inhibit cancer cell proliferation and migration makes it a candidate for further structural optimization to enhance potency, selectivity, and pharmacokinetic properties.
Research suggests that the compound may enhance the efficacy of established chemotherapeutic agents like cisplatin when used in combination treatments. This synergistic effect could be valuable in addressing treatment resistance, a significant challenge in cancer therapy.
Chemical Biology
In chemical biology research, the compound may serve as a molecular probe to investigate cellular pathways involved in cancer progression. Its specific effects on gene expression and cellular processes provide opportunities to elucidate fundamental biological mechanisms.
The compound's defined structure-activity relationships could inform the design of related molecules with enhanced properties or modified target profiles, contributing to our understanding of the structural determinants of biological activity.
Comparative Analysis
Comparison with Similar Compounds
Structural analogs of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide demonstrate how subtle structural modifications can impact chemical and biological properties.
Compound | Structural Difference | Key Property Difference |
---|---|---|
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide | Different position of carboxamide group (position 1 vs. 2) | Different InChI Key, potentially altered biological activity profile |
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- | Different substituent on amide nitrogen | Altered solubility and receptor binding properties |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | Methyl-substituted phenyl group instead of morpholinylpropyl | Modified lipophilicity and potential target interactions |
These structural variations can significantly affect the compounds' pharmacological properties, including target binding affinity, metabolic stability, and cellular penetration. Comparative studies of these analogs provide valuable insights into structure-activity relationships.
Unique Features
The morpholine ring in 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide represents a distinctive structural feature that differentiates it from many related compounds. This heterocyclic moiety can influence the compound's:
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Solubility profile in aqueous and organic media
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Acid-base properties
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Potential for specific interactions with biological targets
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Metabolic stability and pharmacokinetic behavior
These unique characteristics may contribute to the compound's specific biological activity profile and its potential utility in various research applications.
Analytical Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents an effective method for the analysis and characterization of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide. Reverse-phase HPLC methods using columns such as Newcrom R1 have been employed for this purpose.
Typical HPLC conditions for analysis might include:
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Mobile phase: Acetonitrile/water with phosphoric acid (or formic acid for MS-compatible applications)
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Column: C18 or similar reverse-phase column
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Detection: UV absorption, typically at wavelengths corresponding to naphthalene absorption maxima
These analytical methods are valuable for compound characterization, purity assessment, and quantitative analysis in various research contexts.
Spectroscopic Characterization
Spectroscopic techniques provide essential structural information and confirmation of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, including the arrangement of functional groups and the naphthalene core.
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Infrared (IR) spectroscopy identifies key functional groups, including the hydroxyl, amide carbonyl, and ether linkages.
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Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural confirmation.
These complementary analytical techniques collectively ensure proper identification and characterization of the compound for research purposes.
Future Research Directions
The current understanding of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide points to several promising avenues for future investigation.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable insights into which structural features are essential for its biological activity. Potential modifications include:
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Alteration of the hydroxyl group position or replacement with other functional groups
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Modification of the linker between the naphthalene core and the morpholine ring
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Substitution on the naphthalene ring system
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Replacement of the morpholine ring with other heterocycles
These studies could lead to analogs with enhanced potency, selectivity, or pharmacokinetic properties.
Expanded Biological Evaluation
While the compound has shown promise in cancer cell models, expanded biological evaluation could reveal additional applications:
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Testing against a broader panel of cancer cell lines to define the spectrum of activity
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Evaluation in other disease models where the affected pathways might be relevant
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Investigation of potential antimicrobial, antiviral, or anti-inflammatory properties
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In vivo studies to assess efficacy, toxicity, and pharmacokinetic properties
These expanded studies would provide a more comprehensive understanding of the compound's potential research and therapeutic applications.
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